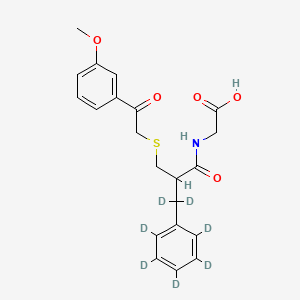

Thiorphan methoxyacetophenone derivative-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiorphan methoxyacetophenone derivative-d7 is a deuterium-labeled analog of Thiorphan methoxyacetophenone derivative. This compound is primarily used in scientific research due to its stable isotope labeling, which aids in the quantitation and analysis of drug metabolism and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiorphan methoxyacetophenone derivative-d7 involves the incorporation of deuterium into the Thiorphan methoxyacetophenone derivative structure. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with the preparation of Thiorphan methoxyacetophenone derivative.

Deuterium Incorporation: Deuterium is introduced into the compound through specific chemical reactions, often involving deuterated reagents and solvents

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product .

Chemical Reactions Analysis

Key Functional Groups and Reactivity

Thiorphan methoxyacetophenone derivative-d7 contains several reactive sites:

-

Sulfonamide group : A sulfonamide moiety (–SO2–NH–) that can undergo hydrolysis or nucleophilic substitution.

-

Methoxy group : A methoxy substituent (–OCH3) susceptible to demethylation under acidic or oxidative conditions.

-

Acetophenone moiety : A ketone group (C=O) that participates in condensation, oxidation, or reduction reactions.

-

Deuterated phenyl ring : Five deuterium atoms (D7) enhance isotopic stability and reduce hydrogen exchange rates.

Oxidation Reactions

The compound undergoes oxidation, introducing oxygen-containing functional groups. For example:

-

Acetophenone oxidation : The ketone group may oxidize to form carboxylic acids or esters under strong oxidizing conditions (e.g., KMnO4, H2O2).

-

Sulfonamide oxidation : Potential conversion to sulfonamide N-oxides or sulfonic acids, though this is less common.

Hydrolysis of the Sulfonamide Group

The sulfonamide bond can hydrolyze under acidic or basic conditions, yielding a sulfonic acid derivative. This reaction is critical for studying enzymatic degradation or metabolic pathways.

Demethylation of the Methoxy Group

The methoxy group may lose its methyl group under acidic conditions (e.g., HBr in acetic acid), forming a phenolic hydroxyl group.

Condensation Reactions

The acetophenone carbonyl group can participate in nucleophilic additions or condensation with amines or other nucleophiles, forming imine or β-keto derivatives.

Role of Deuterium in Stability

The deuterium-labeled phenyl ring enhances isotopic stability, reducing isotopic exchange during reactions. This property is critical for tracking the compound in biological or chemical systems .

Key Reaction Pathways

Analytical and Structural Characterization

The compound’s structure and reactions are analyzed using:

Scientific Research Applications

Thiorphan methoxyacetophenone derivative-d7 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Thiorphan methoxyacetophenone derivative-d7 involves its role as a stable isotope-labeled compound. It acts as a tracer, allowing researchers to monitor its behavior in various chemical and biological processes. The molecular targets and pathways involved include those related to drug metabolism and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Thiorphan methoxyacetophenone derivative: The non-deuterated analog.

Other isotope-labeled compounds: Such as deuterium-labeled amino acids and peptides

Uniqueness

Thiorphan methoxyacetophenone derivative-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. This makes it particularly valuable in studies requiring accurate tracking of metabolic and pharmacokinetic processes .

Biological Activity

Thiorphan methoxyacetophenone derivative-d7 is a deuterium-labeled analogue of thiorphan, primarily recognized for its biological activity as an inhibitor of neprilysin, an enzyme crucial in the degradation of endogenous peptides such as enkephalins. This compound's unique structure and isotopic labeling provide significant insights into its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a methoxyacetophenone structure modified to include deuterium atoms, which are stable isotopes of hydrogen. The incorporation of deuterium enhances its utility in mechanistic studies due to its distinct mass properties compared to non-labeled counterparts. This labeling allows researchers to trace metabolic pathways and understand the kinetics involved in its biological activity.

This compound primarily functions by inhibiting neprilysin, leading to increased levels of enkephalins, which are vital for pain modulation and neuroprotection. By preventing the breakdown of these peptides, the compound may enhance analgesic effects and offer neuroprotective benefits, making it a candidate for therapeutic applications in pain management and neurodegenerative diseases.

Research Findings

Recent studies have focused on the interactions of this compound with various biological targets. Key findings include:

- Inhibition of Neprilysin : The compound has shown significant inhibitory effects on neprilysin activity, which is essential for maintaining peptide levels in the central nervous system (CNS) .

- Pharmacokinetics : The deuterium labeling allows for advanced pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Thiorphan | Contains a thiol group; inhibits neprilysin | Non-deuterated version; simpler structure |

| Methoxyacetophenone | Aromatic ketone structure without thiorphan moiety | Lacks biological activity related to peptides |

| Deuterated Thiorphan | Similar inhibition profile but lacks methoxy group | Focused on metabolic studies due to deuterium |

| Acetylated Thiorphan | Acetyl group replaces thiol; altered activity | Different inhibition profile compared to thiorphan |

Case Studies

- Neuroprotective Effects : A case study demonstrated that thiorphan derivatives could reduce neuronal apoptosis in models of neurodegeneration by enhancing enkephalin levels .

- Pain Modulation : Clinical trials have indicated that thiorphan derivatives can significantly alleviate pain in patients with chronic pain conditions by modulating endogenous opioid systems .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing Thiorphan methoxyacetophenone derivative-d7?

Synthesis typically involves deuterium labeling at specific positions to enhance metabolic stability. For example, Thiorphan-d5 (a related deuterated compound) is synthesized by replacing hydrogen atoms with deuterium in the mercaptomethyl group using deuterated reagents under controlled conditions . Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for isotopic purity verification, and high-performance liquid chromatography (HPLC) for assessing chemical purity . Ensure reaction conditions (e.g., temperature, solvent choice) align with deuterium incorporation efficiency .

Q. What safety protocols should be followed when handling Thiorphan methoxyacetophenone derivatives?

Avoid contact with oxidizing agents, strong acids/bases, and high temperatures to prevent exothermic reactions or decomposition into corrosive vapors . Use fume hoods for synthesis steps involving volatile intermediates. Store at room temperature in airtight, light-protected containers to minimize degradation . Personal protective equipment (PPE) including gloves, lab coats, and eye protection is mandatory.

Q. How can researchers validate the stability of this compound under experimental conditions?

Conduct accelerated stability studies by exposing the compound to varying pH, temperature, and light conditions. Monitor degradation using HPLC-MS to identify breakdown products . For long-term stability, compare batch analyses (e.g., NMR spectral integrity) over months under recommended storage conditions .

Advanced Research Questions

Q. How can experimental design address contradictions in physicochemical data, such as log KOW values, for methoxyacetophenone derivatives?

Discrepancies in log KOW (octanol-water partition coefficient) may arise from measurement techniques (e.g., shake-flask vs. computational methods). To resolve this:

- Standardize experimental conditions (e.g., pH, temperature).

- Cross-validate using multiple methods (e.g., experimental determination via HPLC retention time and computational tools like EPI Suite) .

- Compare results with structurally similar compounds (e.g., 4'-methoxyacetophenone, log KOW = 2.1) to identify outliers .

Q. What mechanistic insights support the use of Thiorphan derivatives in combination therapies, such as for diabetic cardiomyopathy?

Thiorphan inhibits neprilysin (NEP), preventing degradation of natriuretic peptides, while telmisartan blocks angiotensin II receptors. In diabetic rat models, the combination synergistically reduces myocardial fibrosis by normalizing hemodynamic regulators (e.g., BNP) and suppressing histone acetylation-driven inflammatory pathways . Experimental design should include:

- Dose-response studies to optimize NEP and angiotensin receptor blockade.

- Histopathological evaluation (e.g., % PSR-positive area for fibrosis) .

- Transcriptomic analysis to assess epigenetic modifications (e.g., histone acetylation levels) .

Q. How can deuterium labeling in Thiorphan derivatives influence pharmacokinetic studies?

Deuterium incorporation (e.g., at the mercaptomethyl group) slows metabolic cleavage via the kinetic isotope effect, extending half-life. Methodologically:

- Use LC-MS/MS to compare plasma concentrations of deuterated vs. non-deuterated analogs in preclinical models.

- Monitor isotopic purity (>98%) to ensure data reproducibility .

Q. What strategies mitigate challenges in detecting Thiorphan derivatives in complex biological matrices?

- Employ solid-phase extraction (SPE) for sample cleanup, leveraging the compound’s moderate log KOW (2.1–2.5) for optimal retention .

- Use tandem MS with multiple reaction monitoring (MRM) to enhance sensitivity and specificity .

- Validate recovery rates using deuterated internal standards (e.g., Thiorphan-d7) to correct for matrix effects .

Q. How do structural modifications (e.g., methoxy vs. morpholino groups) impact the bioactivity of acetophenone derivatives?

The methoxy group in 4'-methoxyacetophenone enhances electron-donating properties, affecting reactivity in substitution reactions. In contrast, morpholino derivatives exhibit distinct solubility and binding affinity due to their nitrogen-containing ring . Comparative studies should include:

- Molecular docking to assess interactions with target enzymes (e.g., NEP).

- In vitro assays measuring IC50 shifts between analogs .

Q. What ecological risk assessment data are lacking for Thiorphan methoxyacetophenone derivatives?

Current data gaps include biodegradability, bioaccumulation potential, and endocrine-disrupting effects . Researchers should:

- Conduct OECD 301/310 tests for aerobic degradation.

- Use QSAR models to predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) .

Q. How can contradictory findings in histone acetylation modulation by Thiorphan combination therapy be resolved?

Discrepancies may arise from model-specific epigenetic landscapes. Address this by:

- Replicating studies in multiple animal models (e.g., rodents vs. primates).

- Integrating chromatin immunoprecipitation (ChIP-seq) with RNA-seq to link acetylation changes to transcriptional outcomes .

Q. Methodological Considerations Table

Properties

Molecular Formula |

C21H23NO5S |

|---|---|

Molecular Weight |

408.5 g/mol |

IUPAC Name |

2-[[3,3-dideuterio-2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D,10D2 |

InChI Key |

LYFBMQMMAFLEHC-WBLKKDGSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H] |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.